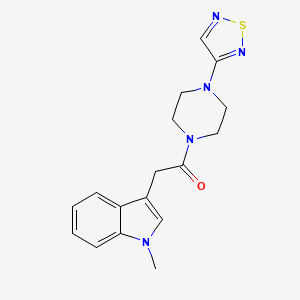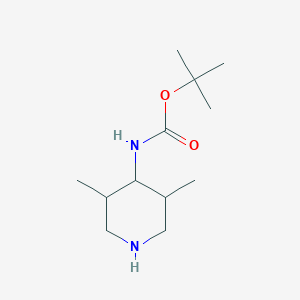![molecular formula C21H22N2O5 B2902904 ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate CAS No. 879473-08-2](/img/structure/B2902904.png)
ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to perfumes.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate carboxylic acid with an alcohol in the presence of a catalyst . Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an ester group, an ether group, and a phenyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents . The other functional groups in the molecule would also influence its reactivity.作用機序
The mechanism of action of ETPB is not fully understood. However, studies suggest that ETPB acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. By inhibiting these enzymes, ETPB reduces inflammation and pain.
Biochemical and Physiological Effects:
ETPB has been shown to have several biochemical and physiological effects. In vitro studies have shown that ETPB inhibits the growth of cancer cells, reduces inflammation, and protects against oxidative stress. In vivo studies have shown that ETPB reduces tumor growth and improves cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of using ETPB in lab experiments is its high yield and purity. ETPB is also stable under various conditions, making it suitable for different experimental setups. However, ETPB is relatively expensive compared to other compounds, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research of ETPB. One of the significant areas of research is the development of ETPB derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of ETPB in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the mechanism of action of ETPB fully.
In conclusion, ETPB is a promising compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic effects. However, further research is needed to fully understand its mechanism of action and to develop ETPB derivatives with improved pharmacological properties.
合成法
The synthesis of ETPB involves the reaction between 4-hydroxybenzoic acid and 5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in the presence of ethyl chloroformate. The reaction is carried out in a solvent, and the product is purified through column chromatography. The yield of ETPB is around 70%.
科学的研究の応用
ETPB has been extensively studied for its potential applications in various fields of research. One of the significant applications of ETPB is in the field of medicinal chemistry. ETPB has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.
Safety and Hazards
特性
IUPAC Name |
ethyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-26-16-10-11-17(18(24)12-16)19-20(13(3)22-23-19)28-15-8-6-14(7-9-15)21(25)27-5-2/h6-12,24H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUXYDMTQMOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)C(=O)OCC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2902823.png)
![tert-butyl [3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2902824.png)
![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)
![methyl 2-((Z)-6-sulfamoyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902826.png)

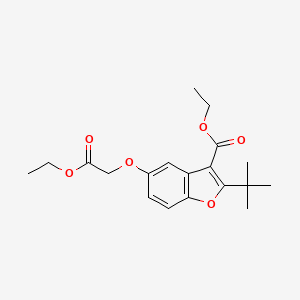
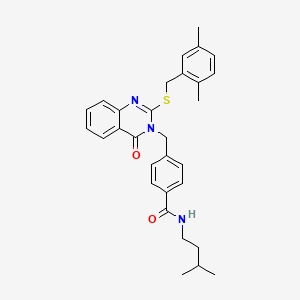
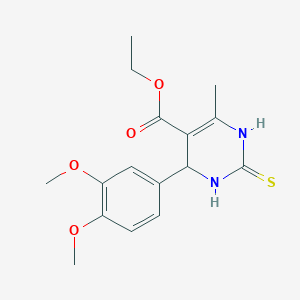

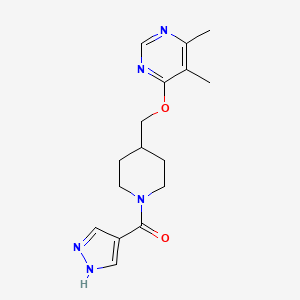
![2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2902837.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2902839.png)
